Structural Differentiation from the Direct 4-Methylphenyl Analog (CAS 1019102-81-8)
The primary structural comparator is 3-methyl-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}butanamide (CAS 1019102-81-8), which differs only by a para-methyl substituent on the 4-phenyl ring of the thiazole [1]. While no head-to-head biological data is publicly available for these two specific compounds, the FLT-3 kinase inhibitor patent family (US20070167449A1) demonstrates that aryl substituent identity at this position directly modulates kinase inhibitory potency, with IC50 values sensitive to even single-atom changes in the R1 group [2]. The target compound (R1 = phenyl) and its analog (R1 = 4-methylphenyl) are therefore predicted to exhibit divergent target binding profiles, though the magnitude and direction of this difference remain experimentally unquantified.
| Evidence Dimension | Predicted shift in FLT-3 kinase inhibitory activity due to aryl substituent variation at the thiazole 4-position |
|---|---|
| Target Compound Data | R1 = phenyl (unsubstituted); no IC50 data available |
| Comparator Or Baseline | R1 = 4-methylphenyl (CAS 1019102-81-8); no IC50 data available |
| Quantified Difference | Not quantified in available literature |
| Conditions | FLT-3 kinase inhibition assay context inferred from patent US20070167449A1 |
Why This Matters
Procurement decisions based solely on scaffold similarity without accounting for subtle substituent effects risk selecting a compound with uncharacterized potency and selectivity, undermining SAR studies.
- [1] Kuujia. Product page for CAS 1019102-81-8 (3-methyl-N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}butanamide). Retrieved from https://www.kuujia.com/cas-1019102-81-8.html View Source
- [2] Bold, G., et al. (2007). Thiazole and pyrazole derivatives as flt-3 kinase inhibitors. US Patent Application US20070167449A1. View Source
